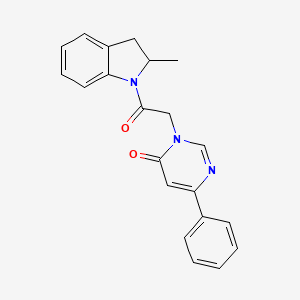
2-(8-(3,4-dihydroquinolin-1(2H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-(3,4-dihydroquinolin-1(2H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a compound featuring a unique structural composition that combines a quinoline derivative with a purine moiety. This compound is noteworthy for its potential biological activities and applications in scientific research, particularly in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes
The synthesis typically begins with the preparation of the quinoline and purine intermediates.
The quinoline derivative can be synthesized through a cyclization reaction involving an aniline derivative and a β-dicarbonyl compound.
The purine derivative can be prepared by alkylating a xanthine base with the appropriate alkyl halide.
The final coupling step involves the acylation of the purine derivative with the quinoline derivative using an appropriate activating agent like EDCI or DCC in the presence of a catalyst such as DMAP.
Industrial Production Methods
Large-scale synthesis may employ similar routes but optimized for yield and purity. Industrial production often involves automated reaction systems and precise control over reaction conditions to ensure scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the quinoline moiety, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: : Reduction reactions might target the carbonyl groups in the purine ring.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at positions susceptible to such transformations (e.g., halogenated derivatives).
Common Reagents and Conditions
Oxidation: : Reagents like m-CPBA or hydrogen peroxide in acidic conditions.
Reduction: : Catalytic hydrogenation or chemical reduction using reagents like sodium borohydride.
Substitution: : Use of halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Depending on the reaction, the products may include oxidized derivatives, reduced analogs, or substituted compounds with varying functional groups.
Applications De Recherche Scientifique
Chemistry: : The unique structure of the compound makes it a valuable probe in understanding reaction mechanisms, particularly those involving purines and quinoline derivatives.
Medicine: : It may serve as a lead compound for developing new pharmaceuticals, especially those targeting purine receptors or enzymes involved in nucleic acid metabolism.
Industry: : Its derivatives could be employed in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals.
Mécanisme D'action
The compound exerts its effects primarily by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. Its action may involve inhibition of enzyme activity or modulation of receptor signaling pathways. The exact pathways depend on the specific biological context and the targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allopurinol: : A purine derivative used in the treatment of gout.
Quinine: : A quinoline derivative known for its antimalarial properties.
Uniqueness
The integration of both quinoline and purine moieties in a single molecule makes it a unique scaffold for designing multifunctional drugs.
It provides a versatile platform for chemical modifications, allowing for fine-tuning of its biological activities.
That's a deep dive into the fascinating world of 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Propriétés
IUPAC Name |
2-[8-(3,4-dihydro-2H-quinolin-1-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-20-15-14(16(26)21(2)18(20)27)23(10-13(24)25)17(19-15)22-9-5-7-11-6-3-4-8-12(11)22/h3-4,6,8H,5,7,9-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNKOEUBDAPDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC4=CC=CC=C43)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2806194.png)




![Sodium [(2-methoxybenzyl)amino]acetate](/img/structure/B2806200.png)
![3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2806201.png)

![N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide](/img/structure/B2806205.png)

![4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B2806210.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2806211.png)
![Tert-butyl 3-[(but-2-ynoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2806213.png)
